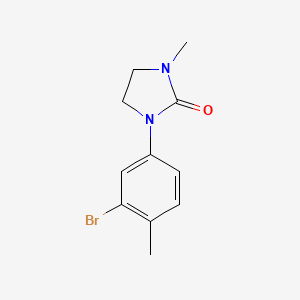
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Overview
Description
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one, also known as BMIMBr, is an imidazolidinone derivative that has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of other compounds and as a catalyst in various reactions. BMIMBr has also been found to have various biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is involved in the synthesis of various chemical compounds. A study by Lygin and Meijere (2009) describes the use of o-Bromophenyl isocyanide, a related compound, in the synthesis of 1-substituted benzimidazoles, demonstrating its utility in organic synthesis (Lygin & Meijere, 2009).
Crystal Structure and Analytical Studies
- The compound's close relative, 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, has been analyzed for its crystal structure, which helps in understanding the molecular configuration and properties of similar compounds. This was detailed in a study conducted by Iyengar et al. (2005), highlighting its orthorhombic crystalline structure (Iyengar et al., 2005).
Biological and Pharmacological Applications
A study by Sztanke et al. (2006) illustrates the potential of similar imidazole derivatives in pharmacology, specifically for their antimicrobial properties. They synthesized 1-arylimidazolidine-2-thiones and evaluated their antimicrobial activities (Sztanke et al., 2006).
The research by Kefayati et al. (2012) explored the use of 1-methylimidazolium hydrogen sulfate, a compound related to 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one, as a catalyst for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This shows the catalytic applications of such compounds in chemical reactions (Kefayati et al., 2012).
properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWNTUQIBGTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



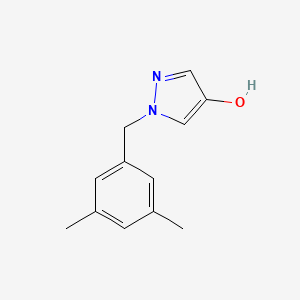

![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
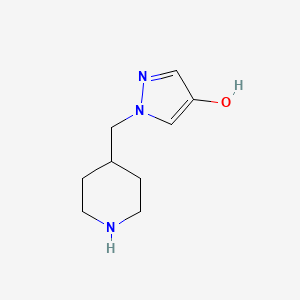
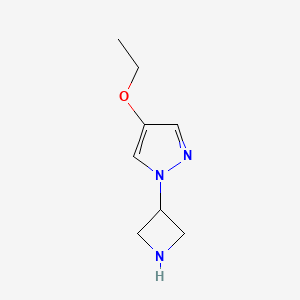
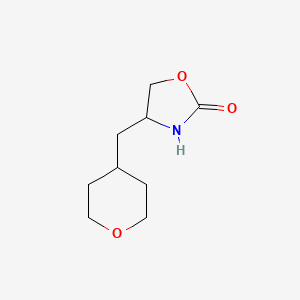
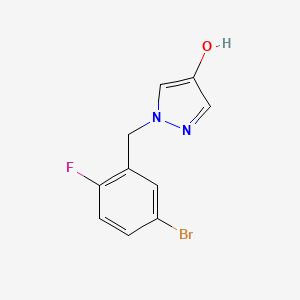


![3-[4-(3-Aminopropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1408952.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)

![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)